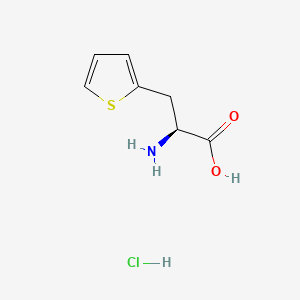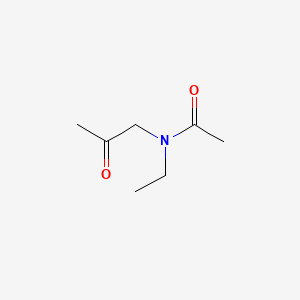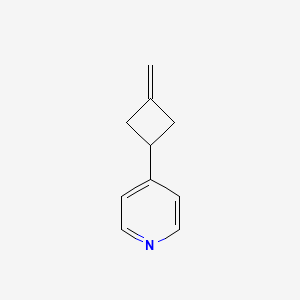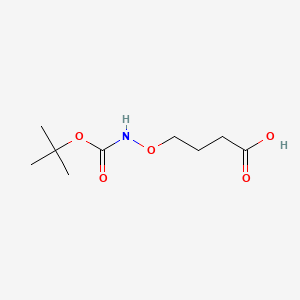
(S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C7H10ClNO2S and a molecular weight of 207.68 . It is also known as 3-amino-3-(thiophen-2-yl)propanoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9NO2S/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10) and the InChI key is GYAYLYLPTPXESE-UHFFFAOYSA-N . This indicates that the compound has a thiophene ring attached to a propanoic acid moiety with an amino group.Physical And Chemical Properties Analysis
The compound has a melting point range of 225-228 degrees Celsius . It is a powder at room temperature . The compound is highly soluble .科学的研究の応用
Thiophene Analogues in Carcinogenic Evaluation
Thiophene analogs of benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. Studies involving compounds like 5-p-acetamidophenyl-2-thiophenamine hydrochloride and N-(5-phenylthiophen-2-yl)acetamide suggest their potential carcinogenicity in vitro, although their in vivo tumorigenic capability remains uncertain. This research underscores the importance of evaluating structural analogs of known carcinogens for their health risks (Ashby et al., 1978).
Chlorogenic Acid (CGA) in Pharmacology
Although not directly related to (S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride, the study on Chlorogenic Acid (CGA) exemplifies how structurally diverse compounds can offer a range of therapeutic roles such as antioxidant, anti-inflammatory, and cardioprotective activities. This reflects the potential of exploring thiophene-containing compounds for similar multifaceted pharmacological applications (Naveed et al., 2018).
FTY720 for Cancer Therapy
The research on 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720), a compound approved for treating multiple sclerosis with noted preclinical antitumor efficacy, illustrates the potential for thiophene derivatives in cancer therapy through both S1PR-dependent and -independent mechanisms (Zhang et al., 2013).
Organic Corrosion Inhibitors
Research on organic corrosion inhibitors for acidic solutions highlights the role of heteroatoms (O, S, N, and P) in preventing metallic dissolution. This points to a potential research direction for this compound in developing environmentally friendly corrosion inhibitors (Goyal et al., 2018).
Synthesis of Thiophene Derivatives
The synthesis and structural properties of novel substituted thiophenes have been extensively studied, revealing the importance of thiophene derivatives in various applications ranging from medicinal chemistry to materials science. This underscores the potential utility of this compound in similar areas (Issac & Tierney, 1996).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): Taking off immediately all contaminated clothing and washing before reuse .
将来の方向性
Given the potential of related compounds in the design of inhibitors for the glutathione-dependent enzyme mPGES-1, future research could explore the potential of “(S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride” in this context . Further studies could also investigate the compound’s solubility, stability, and reactivity under various conditions, as well as its potential uses in other chemical reactions.
作用機序
Target of Action
Similar compounds have been designed and synthesized as igf-1r tyrosine kinase inhibitors .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit various kinases including fgfr 3, egfr, jak, and ron .
Biochemical Pathways
Similar compounds have been shown to exert their anticancer activities through inhibiting various kinases .
Result of Action
Similar compounds have been shown to inhibit cancer cell proliferation .
特性
IUPAC Name |
(2S)-2-amino-3-thiophen-2-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.ClH/c8-6(7(9)10)4-5-2-1-3-11-5;/h1-3,6H,4,8H2,(H,9,10);1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOMLSDJTRAHDX-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705237 |
Source


|
| Record name | 3-Thiophen-2-yl-L-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123053-24-7 |
Source


|
| Record name | 3-Thiophen-2-yl-L-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2-Amino[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B568581.png)
![2-[(1Z)-1,3-Butadien-1-yl]benzaldehyde](/img/structure/B568586.png)